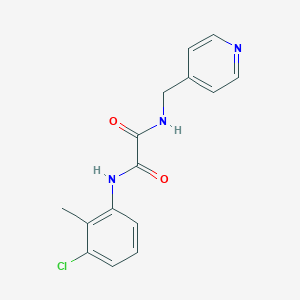![molecular formula C17H25ClN4O4S B480184 N~1~-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N~2~-isopropylethanediamide CAS No. 487036-10-2](/img/structure/B480184.png)
N~1~-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N~2~-isopropylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide is a complex organic compound that features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and an oxalamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide typically involves multiple steps:
Formation of 4-Chloro-benzenesulfonyl chloride: This intermediate is prepared by reacting 4-chlorobenzene with chlorosulfuric acid at elevated temperatures.
Piperazine Derivative Formation: The piperazine ring is then functionalized with the 4-chloro-benzenesulfonyl chloride under basic conditions to form the sulfonyl-piperazine derivative.
Oxalamide Formation: The final step involves the reaction of the sulfonyl-piperazine derivative with isopropyl oxalyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced, leading to different functional derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Employed in studies to understand its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity . The piperazine ring can interact with various receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Benzenesulfonamide Derivatives: Compounds with similar sulfonyl groups used in medicinal chemistry.
Sulfone and Sulfide Derivatives: Compounds formed through oxidation and reduction of the sulfonyl group.
Uniqueness
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in research .
Eigenschaften
CAS-Nummer |
487036-10-2 |
|---|---|
Molekularformel |
C17H25ClN4O4S |
Molekulargewicht |
416.9g/mol |
IUPAC-Name |
N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-propan-2-yloxamide |
InChI |
InChI=1S/C17H25ClN4O4S/c1-13(2)20-17(24)16(23)19-7-8-21-9-11-22(12-10-21)27(25,26)15-5-3-14(18)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,19,23)(H,20,24) |
InChI-Schlüssel |
MSQDHICBROJKJJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)NC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B480122.png)
![2,3-bis(4-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B480141.png)
![N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B480157.png)
![N-benzyl-N'-(2-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480183.png)
![N-(4-bromo-3-methylphenyl)-N'-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480185.png)
![N-(4-bromophenyl)-N'-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480189.png)
![N-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B480190.png)
![2-{3-nitrophenyl}-3a-methyl-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480191.png)

![N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide](/img/structure/B480198.png)
![N-(4-chlorobenzyl)-N'-(2-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480200.png)
![N-Benzyl-N'-{2-[4-(4-fluoro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480249.png)
![N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide](/img/structure/B480251.png)
![N'-(4-bromophenyl)-N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480252.png)
